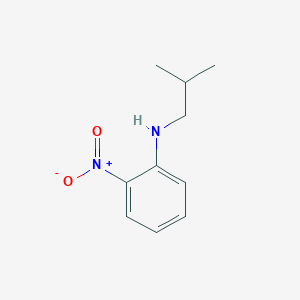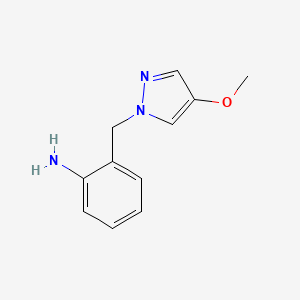
3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as MPPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPCA is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Pyrazole carboxylic acid derivatives, including 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are crucial scaffolds in heterocyclic compounds due to their wide range of biological activities. These compounds are known for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives is a key area of research, with various synthetic methods being explored to enhance their biological applicability. This versatility underscores their importance in medicinal chemistry, offering a foundation for developing new therapeutic agents (Cetin, 2020).
Heterocyclic Compounds Synthesis
The compound's core structure facilitates the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and spiropyrans. Its reactivity and application in heterocyclic and dyes synthesis are noteworthy, demonstrating its role as a valuable building block. The unique reactivity of related pyrazoline derivatives offers mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, showcasing innovative transformations and applications in dye and heterocyclic compound synthesis (Gomaa & Ali, 2020).
Anticancer Agent Development
Knoevenagel condensation, involving compounds like 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, plays a significant role in developing anticancer agents. This reaction is pivotal in many multicomponent reactions, leading to the creation of molecules with remarkable anticancer activity by targeting various cancer targets like DNA, microtubules, and kinases. The efficiency of Knoevenagel condensation in generating pharmacologically interesting molecules underscores the potential of pyrazole carboxylic acid derivatives in cancer treatment innovations (Tokala, Bora, & Shankaraiah, 2022).
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-7-9(12(15)16)11(13-14)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDZSJYPLNSYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1416371.png)
![[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B1416373.png)

![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)









